2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide
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Overview
Description
2-{[4-ALLYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-{[4-ALLYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common route involves the reaction of allyl isothiocyanate with 3-nitrobenzohydrazide to form the triazole core. This intermediate is then reacted with phenylpropanal in the presence of a suitable catalyst to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The allyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines and substituted triazoles .
Scientific Research Applications
2-{[4-ALLYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-(1-PHENYLPROPYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anti-cancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in cell division, thereby exhibiting anti-cancer properties. The triazole ring can interact with metal ions, which may be crucial for its activity in various applications .
Comparison with Similar Compounds
Similar compounds include:
4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar triazole structure but with a thienyl group instead of a nitrophenyl group.
4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but with a phenyl group.
4-ALLYL-5-(3-CHLORO-4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but with a chloromethylphenyl group.
These compounds share the triazole core but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C22H22N6O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylpropylideneamino)acetamide |
InChI |
InChI=1S/C22H22N6O3S/c1-3-13-27-21(17-11-8-12-18(14-17)28(30)31)25-26-22(27)32-15-20(29)24-23-19(4-2)16-9-6-5-7-10-16/h3,5-12,14H,1,4,13,15H2,2H3,(H,24,29) |
InChI Key |
HUSBAYZRRKQYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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